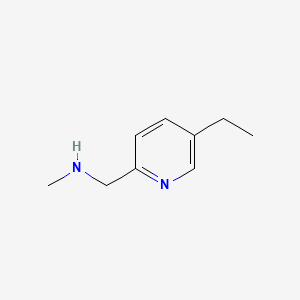

1-(5-Ethylpyridin-2-YL)-N-methylmethanamine

Description

1-(5-Ethylpyridin-2-yl)-N-methylmethanamine is a secondary amine featuring a pyridine ring substituted with an ethyl group at the 5-position and an N-methylmethanamine moiety at the 2-position. Its structure combines aromatic and aliphatic components, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

1-(5-ethylpyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-8-4-5-9(7-10-2)11-6-8/h4-6,10H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRCDJXXYZILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650849 | |

| Record name | 1-(5-Ethylpyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114366-10-8 | |

| Record name | 1-(5-Ethylpyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethylpyridin-2-YL)-N-methylmethanamine typically involves the alkylation of 5-ethyl-2-pyridinemethanamine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a packed bed reactor containing a suitable catalyst, such as Raney nickel, to facilitate the alkylation reaction. The continuous flow system allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethylpyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Ethylpyridin-2-YL)-N-methylmethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a precursor in the development of pharmaceuticals targeting various diseases.

Industry: Utilized in the production of agrochemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-(5-Ethylpyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Aromatic vs. Heteroaromatic Cores : Pyridine and phenyl derivatives (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) are prominent in antitubercular research due to their ability to interact with mycobacterial enzymes . In contrast, carbazole-based derivatives like PK083 exhibit mutant p53-binding activity, restoring tumor-suppressive function in cancer cells .

- Electron-Withdrawing Groups : Halogenated analogs (e.g., 4-chlorophenyl or 2-chloro-5-nitrophenyl) show enhanced stability and target affinity, likely due to increased electronegativity and π-π stacking interactions .

- Lipophilicity Modulation : The ethyl group in this compound may improve pharmacokinetic properties compared to smaller substituents, as seen in carbazole derivatives where ethyl groups enhance cellular uptake .

Biological Activity

1-(5-Ethylpyridin-2-YL)-N-methylmethanamine, also known by its CAS number 28063718, is a compound that has garnered interest in various biological research contexts. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted with an ethyl group at the 5-position and a N-methylmethanamine moiety. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neuronal signaling pathways, particularly those involving nitric oxide synthase (NOS) isoforms.

Key Findings:

- Inhibition of Nitric Oxide Synthase (nNOS) : Research indicates that compounds similar to this compound can inhibit nNOS, which is crucial for regulating neurovascular function and has implications in neurodegenerative diseases .

- Selectivity : The compound exhibits selectivity for nNOS over other NOS isoforms, suggesting potential therapeutic advantages in targeting specific pathways without affecting other critical functions .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective Effects | May protect against neurodegeneration by modulating nitric oxide levels. |

| Anticancer Potential | Investigated for its role in inhibiting cancer cell proliferation. |

| Antimicrobial Properties | Early studies suggest potential efficacy against certain bacterial strains. |

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of similar compounds, providing insights into the potential effects of this compound:

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines demonstrated that compounds with similar structures could reduce apoptosis and promote cell survival under oxidative stress conditions .

- Cancer Cell Lines : In assays involving various cancer cell lines, derivatives of this compound showed promising results in inhibiting cell growth and inducing apoptosis, particularly in breast and lung cancer models .

- Antimicrobial Activity : A study highlighted the compound's effectiveness against specific Gram-positive bacteria, suggesting a broader application in antimicrobial therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.